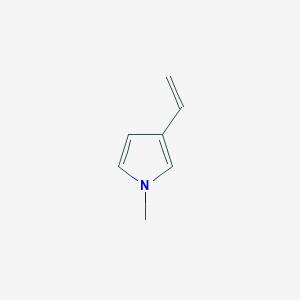

1-Methyl-3-vinylpyrrole

Description

1-Methyl-3-vinylpyrrole is a pyrrole derivative featuring a methyl group at the 1-position and a vinyl group at the 3-position of the aromatic heterocycle. Pyrrole, a five-membered ring with one nitrogen atom, is inherently electron-rich due to its conjugated π-system.

Properties

Molecular Formula |

C7H9N |

|---|---|

Molecular Weight |

107.15 g/mol |

IUPAC Name |

3-ethenyl-1-methylpyrrole |

InChI |

InChI=1S/C7H9N/c1-3-7-4-5-8(2)6-7/h3-6H,1H2,2H3 |

InChI Key |

QKXVYVSLNSPSSO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The substituents on pyrrole derivatives dictate their reactivity and physical properties. Below is a comparative table of key compounds:

Key Observations:

- Electron Density Modulation: The vinyl group in this compound donates electrons via resonance, increasing ring reactivity toward electrophiles. In contrast, the nitro group in 1-Methyl-3-nitro-1H-pyrrole withdraws electrons, reducing ring reactivity but directing substitution to specific positions .

- Physical Properties: Lipophilicity: 3-Heptyl-1H-pyrrole’s heptyl chain grants high solubility in non-polar solvents, making it suitable for agrochemical formulations . Polarity: Methyl 1-vinyl-1H-pyrrole-3-carboxylate’s ester group increases polarity, improving solubility in polar aprotic solvents for organic synthesis .

Reactivity and Functionalization Potential

- This compound : The vinyl group offers a site for polymerization (e.g., via radical or ionic mechanisms) or Diels-Alder reactions, enabling applications in materials science.

- 1-Methyl-3-nitro-1H-pyrrole : The nitro group can be reduced to an amine for further functionalization, a common step in pharmaceutical intermediate synthesis .

- Methyl 1-vinyl-1H-pyrrole-3-carboxylate : The ester moiety allows hydrolysis to carboxylic acids or transesterification, broadening utility in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.